molecular formula C14H17N3 B1467690 4-(4-Phenyl-1H-imidazol-1-yl)piperidine CAS No. 863257-52-7

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Cat. No. B1467690
M. Wt: 227.3 g/mol
InChI Key: RGAFXEOPVNUDMQ-UHFFFAOYSA-N
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Description

“4-(4-Phenyl-1H-imidazol-1-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is linked to a benzene ring through a CC or CN bond . This compound has been identified as a selective delta-opioid agonist .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, involves various synthetic routes . A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been prepared and their synthesis described in the literature .


Molecular Structure Analysis

Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

    Anti-Tubercular Activity

    • Results : The derivatives exhibit varying degrees of anti-tubercular activity, which can be quantified based on inhibition of bacterial growth or other relevant parameters .

    Estrogenicity Evaluation

    • Results : The compound’s estrogenic potential is determined based on Lac-Z reporter gene expression .

    Functional Molecules Synthesis

    • Results : These functional molecules find use in everyday applications, such as pharmaceuticals, materials, and catalysis .

    Antihistaminic Agents

    • Results : The compounds block histamine receptors, alleviating allergic symptoms .

    Antiprotozoal and Antibacterial Activity

    • Results : The compounds inhibit protozoal growth and bacterial proliferation, making them potential therapeutic agents .

Safety And Hazards

The safety data sheet for piperidine, a component of “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-phenylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAFXEOPVNUDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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